molecular formula C14H14N2OS B2717529 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-61-1

1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2717529
CAS No.: 85123-61-1
M. Wt: 258.34
InChI Key: VVSMJPAZPVICMT-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[d]pyrimidin-2-one family, characterized by a fused bicyclic structure combining a cyclopentane ring and a pyrimidinone core. The 1-benzyl substituent at position 1 and the 4-sulfanylidene (thione) group at position 4 distinguish it from related analogs.

Properties

IUPAC Name

1-benzyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14-15-13(18)11-7-4-8-12(11)16(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMJPAZPVICMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization and thionation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs, particularly in the areas of anticancer and antiviral research.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-benzyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. Additionally, the compound’s structure allows it to fit into the active sites of certain enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include:

Substituent Modifications: Benzyl vs. Halogenated Benzyl Derivatives: Compounds like 2-[(4-fluorobenzyl)sulfanyl]-... (C₁₄H₁₃FN₂OS) exhibit increased lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .

Sulfur Functionalization :

  • Sulfanyl (S–) vs. Sulfanylidene (C=S) : The thione group in the target compound may confer stronger hydrogen-bond acceptor properties compared to sulfanyl analogs (e.g., 2-[(4-methylbenzyl)sulfanyl]-..., MW: 272.37 g/mol), enhancing interactions with catalytic cysteine residues in enzymes .

Core Modifications: Dihydropyrimidinone vs. Cyclopenta[d]pyrimidinone: Derivatives like 1-(6-methyl-4-phenyl-2-sulfanylidene-...-dihydropyrimidin-5-yl)ethanone lack the cyclopentane ring, reducing conformational rigidity and possibly diminishing target specificity .

Data Table: Key Analogs and Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
1-Benzyl-4-sulfanylidene-...cyclopenta[d]pyrimidin-2-one C₁₃H₁₃N₃OS 259.33 Benzyl, 4-thione High electrophilicity, potential kinase binding
2-[(4-Methylbenzyl)sulfanyl]-...cyclopenta[d]pyrimidin-4-one (1UA) C₁₅H₁₆N₂OS 272.37 4-Methylbenzyl, sulfanyl Moderate lipophilicity, crystallographic data available
2-[(4-Fluorobenzyl)sulfanyl]-...cyclopenta[d]pyrimidin-4-one C₁₄H₁₃FN₂OS 276.33* 4-Fluorobenzyl Enhanced metabolic stability
1-(Pyridin-2-ylmethyl)-4-sulfanylidene-...cyclopenta[d]pyrimidin-2-one C₁₃H₁₂N₄OS 272.33 Pyridin-2-ylmethyl Hydrogen-bond donor/acceptor versatility
2-(5-Chlorothiophen-2-yl)-...cyclopenta[d]pyrimidin-4-one C₁₁H₁₀ClN₂OS 268.73 5-Chlorothiophen-2-yl Heteroaromatic interaction potential

*Calculated based on formula.

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